![molecular formula C80H168Si3 B14280543 [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) CAS No. 128270-39-3](/img/structure/B14280543.png)
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) is a complex organosilicon compound characterized by its unique structure, which includes multiple octyl and trioctylsilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) typically involves the reaction of dioctylsilane with octane-8,1-diyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the compound to achieve the desired quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products can have various applications depending on their specific chemical properties.
Aplicaciones Científicas De Investigación
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: It can be used in the development of biomaterials and as a component in drug delivery systems.
Medicine: The compound’s unique properties make it suitable for use in medical devices and diagnostic tools.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties.
Mecanismo De Acción
The mechanism of action of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) involves its interaction with various molecular targets and pathways. The compound’s silane groups can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the compound’s behavior in different environments and its effectiveness in various applications.
Comparación Con Compuestos Similares
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) can be compared with other similar compounds, such as:
1,8-Bis(triethoxysilyl)octane: Known for its use in coatings and adhesives, this compound has similar silane groups but differs in its overall structure and properties.
Silane, dioctylbis[8-(trioctylsilyl)octyl]-: This compound shares structural similarities but may have different applications and reactivity.
The uniqueness of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) lies in its specific arrangement of octyl and trioctylsilane groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
128270-39-3 |
|---|---|
Fórmula molecular |
C80H168Si3 |
Peso molecular |
1214.4 g/mol |
Nombre IUPAC |
dioctyl-bis(8-trioctylsilyloctyl)silane |
InChI |
InChI=1S/C80H168Si3/c1-9-17-25-33-45-57-69-81(70-58-46-34-26-18-10-2,71-59-47-35-27-19-11-3)77-65-53-41-43-55-67-79-83(75-63-51-39-31-23-15-7,76-64-52-40-32-24-16-8)80-68-56-44-42-54-66-78-82(72-60-48-36-28-20-12-4,73-61-49-37-29-21-13-5)74-62-50-38-30-22-14-6/h9-80H2,1-8H3 |
Clave InChI |
AVYJBNUSBVRBBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
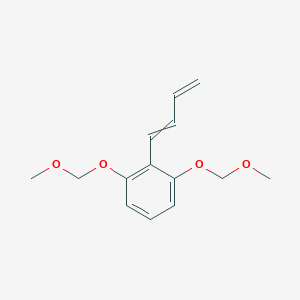
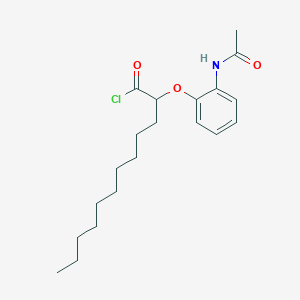
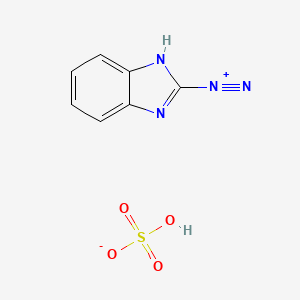
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
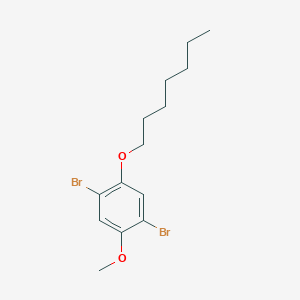
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
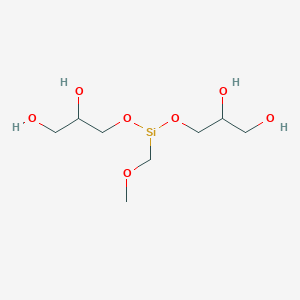
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
